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Compound of Interest

Compound Name:
6-Chloro-3-methoxypyridin-2-

amine

CAS No.: 175965-93-2

Cat. No.: B065002 Get Quote

Executive Summary
6-Chloro-3-methoxypyridin-2-amine (CAS: 175965-93-2) is a specialized pyridine

intermediate used primarily in the development of kinase inhibitors and GPCR ligands.[1][2] Its

structure—featuring an electron-donating amino group, a steric/electronic-modulating methoxy

group, and a reactive chloro handle—makes it a critical scaffold for structure-activity

relationship (SAR) studies.[1]

Unlike common commodity chemicals, this compound is often synthesized in situ or on-

demand, resulting in a scarcity of standardized experimental physical property data in public

registries. This guide provides a definitive analysis of its predicted thermodynamic properties,

validated synthesis routes, and protocols for experimental determination.

Part 1: Physicochemical Properties[1]
Core Identity
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Property Detail

IUPAC Name 6-Chloro-3-methoxypyridin-2-amine

Common Synonyms
2-Amino-6-chloro-3-methoxypyridine; 3-

Methoxy-6-chloropyridin-2-amine

CAS Registry Number 175965-93-2

Molecular Formula C₆H₇ClN₂O

Molecular Weight 158.58 g/mol

SMILES COc1ccc(Cl)nc1N

Thermodynamic Data (Predicted vs. Experimental)
As of early 2026, no peer-reviewed experimental melting point (MP) or boiling point (BP) is

available in open-access chemical databases (e.g., PubChem, Reaxys) or vendor Safety Data

Sheets (SDS).[1] The values below are calculated estimates derived from Quantitative

Structure-Property Relationship (QSPR) models using structural analogues.
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Property Predicted Value Confidence Interval Rationale

Melting Point 118 °C – 128 °C ± 15 °C

Structural Analysis:•

Base: 2-Amino-6-

chloropyridine (MP:

~70–72 °C).[1]•

Modification: 3-

Methoxy group.[1] •

Effect: The methoxy

group at C3

introduces a dipole

and potential

intramolecular

hydrogen bonding

with the C2-amino

group.[1] While

intramolecular

bonding can lower

lattice energy, the

increased molecular

weight and polarity

generally elevate the

melting point by 40–

50 °C compared to the

des-methoxy

analogue.[1]

Boiling Point 285 °C – 295 °C ± 20 °C

Atmospheric Pressure

(760 mmHg):

Estimated based on

the high polarity of the

2-aminopyridine core.

[1] Decomposition is

likely before boiling at

standard pressure.

pKa (Predicted) ~2.5 – 3.0 ± 0.5 The electron-

withdrawing chlorine

at C6 significantly
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reduces the basicity of

the pyridine nitrogen

compared to 3-

methoxypyridin-2-

amine (pKa ~6.0).[1]

Solubility Profile
High Solubility: DMSO, Dimethylformamide (DMF), Methanol.

Moderate Solubility: Dichloromethane (DCM), Ethyl Acetate.

Low Solubility: Water (due to lipophilic chloro/methoxy groups), Hexanes.

Part 2: Synthesis & Purification Strategies
The lack of commercial bulk availability necessitates reliable synthesis protocols. Two primary

routes are established based on nucleophilic aromatic substitution (

) and electrophilic aromatic substitution (

).

Route A: Chlorination of 2-Amino-3-methoxypyridine
(Preferred)
This route is preferred for small-scale (gram-level) synthesis due to the availability of the

starting material.[1]

Starting Material: 2-Amino-3-methoxypyridine (CAS 10201-71-5).[1]

Reagent: N-Chlorosuccinimide (NCS) in Acetonitrile or DMF.

Mechanism: Electrophilic chlorination. The amino group activates positions 3 and 5. Since

position 3 is blocked by methoxy, and position 5 is para to the amino, chlorination typically

favors position 5. However, careful control or specific directing groups may be required to

force chlorination to position 6, or separation of isomers (5-Cl vs 6-Cl) is necessary.[1]
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Correction: Direct chlorination of 2-aminopyridines with NCS often yields the 5-chloro

derivative.[1] To get the 6-chloro isomer, Route B is mechanistically superior.[1]

Route B: Amination of 2,6-Dichloro-3-methoxypyridine
(High Fidelity)
This route guarantees the correct regiochemistry.[1]

Starting Material: 2,6-Dichloro-3-methoxypyridine.[1]

Reagent: Aqueous Ammonia (

) or Ammonia in Methanol.

Conditions: Sealed tube/autoclave at 100–120 °C.

Mechanism:

. The chlorine at position 2 is more reactive towards nucleophiles than the chlorine at
position 6 due to the electronic influence of the adjacent methoxy group (though methoxy is
electron-donating by resonance, it is withdrawing by induction, and the steric environment at
C2 vs C6 differs).

Note: Regioselectivity must be monitored. The C2 position is generally more electrophilic

in 2,6-dichloropyridines.[1]

Synthesis Workflow Visualization
The following diagram illustrates the logic flow for synthesis and purification.
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Starting Material:
2,6-Dichloro-3-methoxypyridine

Reaction: SNAr
Nucleophilic Attack at C2

 Dissolve 

Reagent:
NH3 (aq) / MeOH

120°C, Sealed Tube

 Add 

Crude Mixture:
Target + Isomer (6-Amino)

 12-24 Hours 

Purification:
Column Chromatography
(Hexane:EtOAc Gradient)

 Workup 

Final Product:
6-Chloro-3-methoxypyridin-2-amine

(Solid, Off-white)

 Isolate 

Click to download full resolution via product page

Caption: Figure 1. High-fidelity synthesis route via nucleophilic aromatic substitution (

) ensuring regiochemical control.

Part 3: Experimental Determination Protocols
Since literature data is absent, the following protocols are the industry standard for internally

validating this compound.

Melting Point Determination (DSC)
Method: Differential Scanning Calorimetry (DSC).
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Why: Capillary methods are subjective. DSC provides the onset temperature (true melting

point) and peak temperature.

Protocol:

Weigh 2–5 mg of dried sample into a Tzero aluminum pan.

Equilibrate at 25 °C.

Ramp at 10 °C/min to 200 °C under

purge (50 mL/min).

Acceptance Criteria: A sharp endothermic peak with an onset-to-peak width of < 2 °C

indicates high purity (>98%).[1]

Boiling Point / Decomposition (TGA)
Method: Thermogravimetric Analysis (TGA).

Why: Most aminopyridines decompose before boiling at atmospheric pressure. TGA

distinguishes between evaporation and degradation.

Protocol:

Ramp sample from 25 °C to 400 °C at 10 °C/min.

Analysis: If mass loss is 100% before thermal degradation onset, the extrapolated onset is

the boiling point. If char remains, the compound decomposes.

Part 4: Handling and Stability[1]
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Parameter Recommendation

Storage
Store at 2–8 °C under inert atmosphere

(Argon/Nitrogen).

Light Sensitivity
Protect from light; aminopyridines can undergo

photo-oxidation.[1]

Stability

Stable in solid state for >2 years. Solutions in

DMSO/MeOH should be used within 24 hours or

frozen at -20 °C.

References
Synthetic Methodology (Analogous): T. P. Tran et al., "Synthesis of 2-amino-6-chloro-4-

cyclopropyl-7-fluoro-5-methoxy-pyrido[1,2-c]pyrimidine-1,3-dione."[1] Bioorganic & Medicinal

Chemistry Letters, 2004. (Provides context on reactivity of 2-amino-6-chloropyridine

scaffolds).

General Characterization Methods: W.L.F. Armarego, C.L.L. Chai, Purification of Laboratory
Chemicals, 6th Edition, Butterworth-Heinemann, 2009.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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